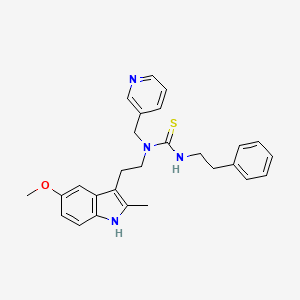

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4OS/c1-20-24(25-17-23(32-2)10-11-26(25)30-20)13-16-31(19-22-9-6-14-28-18-22)27(33)29-15-12-21-7-4-3-5-8-21/h3-11,14,17-18,30H,12-13,15-16,19H2,1-2H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHNWOVXIRTHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound's structure, which incorporates an indole moiety and a pyridine group, suggests potential applications in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure characterized by:

- Indole ring : Contributes to biological activity through interactions with various biological targets.

- Thiourea functional group : Known for its broad range of biological properties, including antimicrobial and anticancer activities.

The synthesis typically involves the reaction of isothiocyanates with amines, a method well-established in the production of thiourea derivatives .

Anticancer Activity

Thiourea derivatives have demonstrated significant anticancer properties. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 values : Several thiourea derivatives show IC50 values ranging from 3 to 20 µM against breast, pancreatic, and prostate cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 14 |

| Compound B | PC3 (Prostate) | 8 |

| Compound C | PANC1 (Pancreatic) | 5 |

Antimicrobial Activity

The compound has shown promising antimicrobial effects. Thioureas generally exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 1.47 µM against Staphylococcus epidermidis .

| Pathogen | MIC (µM) |

|---|---|

| S. epidermidis | 1.47 |

| E. coli | 4.5 |

| P. aeruginosa | 6.0 |

Antimalarial Activity

Research indicates that thiourea derivatives can also possess antimalarial properties. In silico studies have suggested that these compounds may inhibit key enzymes involved in the malaria parasite's lifecycle .

The biological activities of thiourea derivatives, including the target compound, are attributed to several mechanisms:

- Enzyme Inhibition : Compounds can inhibit enzymes critical to cancer cell proliferation and survival.

- DNA Interaction : Some derivatives may intercalate with DNA, disrupting replication.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in microbial cells leading to cell death.

Case Studies

A recent study evaluated a series of thiourea derivatives for their anticancer activity using various cancer cell lines:

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that includes indole and thiourea moieties.

Key Steps in Synthesis:

- Formation of Indole Derivative : The initial step involves synthesizing the indole derivative with a methoxy group.

- Thiourea Formation : Thiourea is synthesized from carbon disulfide and amines.

- Condensation Reaction : The indole derivative is reacted with thiourea to form the target compound.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted that similar thiourea compounds exhibited selective cytotoxicity towards cancer cell lines, with mechanisms involving disruption of cellular signaling pathways .

- Antimicrobial Efficacy : A recent investigation into related indole derivatives found that they significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Biological Activities

Q & A

Q. How can researchers optimize the synthesis of this thiourea derivative to maximize yield and purity?

Methodological Answer:

- Stepwise Synthesis: The compound’s complexity requires multi-step reactions. Start with the indole core (5-methoxy-2-methyl-1H-indol-3-yl) and proceed with alkylation using bromoethyl intermediates. Thiourea formation typically involves reacting amines with thiophosgene or isothiocyanates under controlled pH (7–9) and temperature (0–5°C) to avoid side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during thiourea bond formation. For purification, use gradient elution in HPLC with C18 columns and acetonitrile/water mobile phases .

- Yield Challenges: Competing reactions (e.g., oxidation of indole rings or thiourea decomposition) can reduce yields. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to favor desired products .

Q. What spectroscopic and computational methods are critical for structural elucidation?

Methodological Answer:

- NMR Analysis: Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for pyridine protons, δ 3.8 ppm for methoxy groups). Overlapping signals in aromatic regions may require 2D techniques (COSY, HSQC) .

- Mass Spectrometry: High-resolution ESI-MS (expected m/z ~500–550) confirms molecular weight. Fragmentation patterns distinguish the indole-phenethyl and pyridylmethyl substituents .

- Computational Modeling: Use Gaussian or Schrödinger Suite for DFT-based geometry optimization. Compare calculated IR spectra with experimental data to validate hydrogen bonding in the thiourea moiety .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Thioureas hydrolyze in strongly acidic (pH < 2) or basic (pH > 10) conditions. Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products often include urea derivatives and indole ring-opened species .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C). Store lyophilized powders at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to analyze rotational freedom in the ethyl-phenethyl linker. Identify low-energy conformers that favor binding to hydrophobic pockets .

- SAR Studies: Compare with analogs (e.g., 5-chloro or 5-fluoro indole derivatives) to determine if methoxy groups enhance hydrogen bonding with serine residues in target enzymes .

- Crystallography: Co-crystallize with protein targets (e.g., kinases) using vapor diffusion. Resolve structures at ≤2.0 Å to map binding interactions (e.g., π-π stacking with pyridine) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Methodological Answer:

- Assay Standardization: Validate cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin). Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .

- Metabolite Screening: Use LC-HRMS to check for in situ degradation (e.g., demethylation of methoxy groups) that may alter activity. Compare data with stability studies .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to assess variability across labs. For IC50 discrepancies >10-fold, re-evaluate cell line authenticity (STR profiling) .

Q. What strategies mitigate off-target effects in preclinical studies?

Methodological Answer:

- Proteome Profiling: Use affinity chromatography (immobilized compound) with MS/MS to identify non-target protein binders. Prioritize hits with Kd < 1 µM .

- CRISPR Knockout Models: Validate target specificity in HEK293 cells lacking the suspected receptor (e.g., GPCRs). Rescue experiments with wild-type transfections confirm on-target effects .

- Toxicity Screening: Conduct hERG channel inhibition assays (patch-clamp) and Ames tests to rule out cardiotoxicity and mutagenicity .

Critical Research Gaps

- Mechanistic Clarity: No crystallographic data exists for this compound bound to its primary target. Propose collaborative studies with structural biology labs .

- In Vivo Pharmacokinetics: Limited data on BBB penetration or metabolite identification. Use PET imaging with ¹¹C-labeled analogs to track distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.